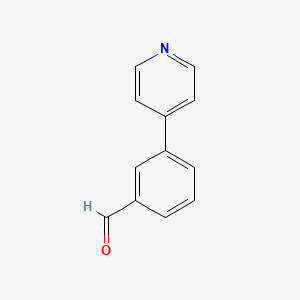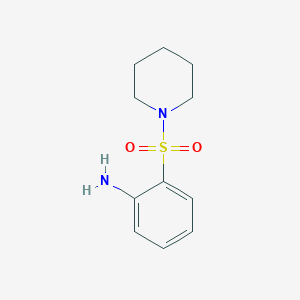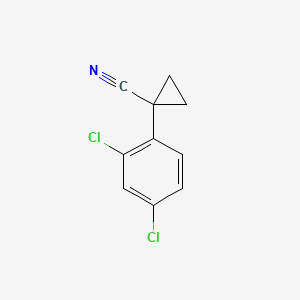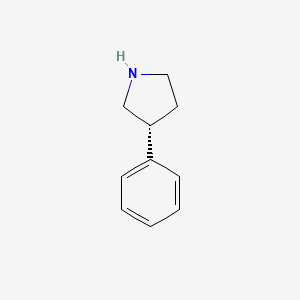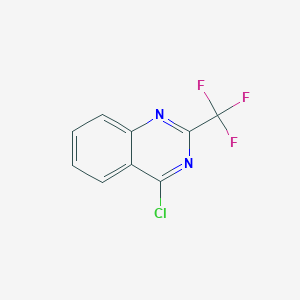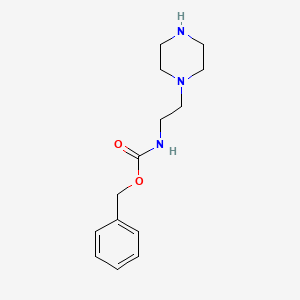
Bis(trimethylsiloxy)dichlorosilane
Overview
Description
Bis(trimethylsiloxy)dichlorosilane, also known as 3,3-Dichlorohexamethyltrisiloxane, is a chemical compound with the molecular formula C6H18Cl2O2Si3 . It is a liquid substance and is part of the chlorosilane chemical family .
Synthesis Analysis
Bis(trimethylsiloxy)dichlorosilane can be synthesized by reacting trimethylsilanol with trichlorotrimethylsilane in the presence of triethylamine . The reaction is carried out in ether at 0°C .Molecular Structure Analysis
The molecular structure of Bis(trimethylsiloxy)dichlorosilane consists of trimethylsiloxy groups attached to a silicon atom . It also contains easily-hydrolyzable chlorine atoms .Chemical Reactions Analysis
Bis(trimethylsiloxy)dichlorosilane has been studied for its reactions with monohydric and dihydric alcohols, as well as mono- and dihydric phenols . When reacted with absolute ethanol in the presence of pyridine, bis(trimethylsiloxy)diethoxysilane was obtained .Physical And Chemical Properties Analysis
Bis(trimethylsiloxy)dichlorosilane has a boiling point of 173°C, a density of 1.0017 g/mL, a flash point of 54°C, and a melting point of -53°C . Its refractive index at 20°C is 1.3983 .Scientific Research Applications
Reductive Coupling in Organic Chemistry
Bis(trimethylsiloxy)dichlorosilane has been utilized in the field of organic chemistry, particularly in reductive coupling reactions. A study by So, Park, & Boudjouk (1988) demonstrated its effectiveness in producing O-silylated pinacols, which are easily converted to pinacols or pinacolones with high yields. This process is influenced by the nature of substituents on the carbonyl compounds, where electron-donating groups accelerate the coupling and electron-withdrawing groups inhibit it.
Synthesis of Alkylalkoxysiloxanes
In the synthesis of various siloxane compounds, bis(trimethylsiloxy)dichlorosilane plays a crucial role. Kijima, Okuda, & Abe (1971) explored its reaction with different silanols, leading to the formation of compounds like Trimethylsiloxytri-t-butoxysilane and Bis(trimethylsiloxy)di-t-butoxysilane. These compounds were characterized by elemental analysis and spectroscopy, indicating the utility of bis(trimethylsiloxy)dichlorosilane in synthesizing complex siloxane structures (Kijima, Okuda, & Abe, 1971).
Crystal and Molecular Structures
Bis(trimethylsiloxy)dichlorosilane is significant in studying crystal and molecular structures of silicon-containing compounds. Ovchinnikov et al. (1998) used it in reactions to form cation-anionic complexes with unique disiloxane dications. These complexes displayed interesting structural properties, like five-coordinate Si atoms, and had applications in understanding silicenium ion stabilization (Ovchinnikov et al., 1998).
Silylation in Heterocyclic Chemistry
In heterocyclic chemistry, bis(trimethylsiloxy)dichlorosilane has been used for the silylation of various compounds. Avota, Pestunovich, & Giller (1975) investigated its reaction with 6-pyridazone derivatives, leading to the formation of various silylated structures. This study highlighted the role of bis(trimethylsiloxy)dichlorosilane in modifying heterocyclic compounds, contributing to the understanding of their chemical properties and potential applications (Avota, Pestunovich, & Giller, 1975).
Surface Treatment Applications
In materials science, especially in surface treatment of metals, bis(trimethylsiloxy)dichlorosilane has been explored for its potential. Xian et al. (2013) studied the stability of silane solutions containing compounds like bis-[trimethoxysilylpropyl]amine, where bis(trimethylsiloxy)dichlorosilane could potentially play a role. Their research focused on factors influencing the long-term stability of these solutions, which is crucial for the effectiveness of surface treatments (Xian et al., 2013).
Safety And Hazards
properties
IUPAC Name |
dichloro-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFMTIZDAWFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373515 | |
| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsiloxy)dichlorosilane | |
CAS RN |
2750-44-9 | |
| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2750-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Bis(trimethylsiloxy)dichlorosilane highlighted in the provided research?
A1: Bis(trimethylsiloxy)dichlorosilane serves as a valuable reagent in synthesizing silyl ether protecting groups for ribonucleosides used in phosphoramidite chemistry []. This is particularly useful for synthesizing RNA molecules, where protecting specific functional groups is crucial during the sequential addition of nucleotide building blocks.
Q2: How does Bis(trimethylsiloxy)dichlorosilane react with alcohols and phenols?
A2: While specific reactions are not detailed in the provided abstracts, Bis(trimethylsiloxy)dichlorosilane reacts with alcohols and phenols to yield silyl ethers []. This reactivity stems from the two reactive Si-Cl bonds within the molecule. The reaction likely proceeds through a nucleophilic substitution mechanism, where the oxygen atom of the alcohol or phenol attacks the silicon atom, displacing a chloride ion.
Q3: Can you provide an example of a specific derivative of Bis(trimethylsiloxy)dichlorosilane and its use in protecting group chemistry?
A3: Yes, the paper mentions 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane, also known as benzhydryloxybis(trimethylsiloxy)chlorosilane or BzH-Cl []. This compound is synthesized by reacting Bis(trimethylsiloxy)dichlorosilane with diphenylmethanol. BzH-Cl acts as a 5'-hydroxyl protecting group for ribonucleosides during phosphoramidite synthesis, a common method for chemically synthesizing RNA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B1586250.png)


